2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Overview
Description
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is further substituted with a 2-methoxyphenyl group. The presence of the boron atom imparts unique reactivity, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been found to exhibit certain pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with diols under dehydrating conditions. One common method is the reaction of 2-methoxyphenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene, which facilitates the formation of the dioxaborinane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has found applications in several scientific research areas:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- 2-Methoxyphenylboronic acid
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylacetic acid
Comparison: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity compared to other 2-methoxyphenyl derivatives. The presence of the boron atom in a cyclic structure enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLJJKWGSAIDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569147 | |
Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141522-26-1 | |
Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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